Imidafenacin Related Compound 4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidafenacin is an antimuscarinic agent with high affinity for the M3 and M1 muscarinic receptor subtypes and low affinity for the M2 subtype . It is used to treat overactive bladder . Several animal studies have demonstrated that imidafenacin has organ selectivity for the bladder over the salivary glands, colon, heart, and brain .

Molecular Structure Analysis

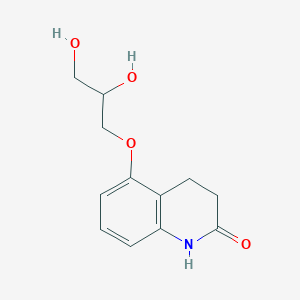

Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g/mol . The structure of imidafenacin includes a 2-methyl-1H-imidazol-1-yl group and a 2,2-diphenylbutanamide group .

Scientific Research Applications

Pharmaceutical Development

Imidafenacin Related Compound 4: is primarily used in the development of treatments for overactive bladder (OAB). It acts as an antimuscarinic agent, reducing urinary frequency by antagonizing muscarinic receptors . This compound has been the subject of various clinical studies to evaluate its efficacy and safety, providing valuable insights into its therapeutic potential .

Analytical Chemistry

In analytical chemistry, Imidafenacin Related Compound 4 is utilized in the development of sensitive and selective methods for quantitation in human plasma. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been validated to measure this compound, which is crucial for clinical pharmacokinetic studies .

Material Science

The study of Imidafenacin Related Compound 4 extends to material science, where its polymorphic and pseudopolymorphic transformations are analyzed. Near-infrared spectroscopy and humidity-controlled environments are used to understand its physical and chemical stability, which is essential for the manufacturing processes of solid pharmaceutical products .

Chemical Synthesis

Imidafenacin Related Compound 4: plays a role in chemical synthesis, where it is involved in the preparation of imidazole-based molecules. These syntheses are crucial for creating compounds with higher atom economy and eco-compatibility, adhering to the principles of green chemistry .

Biotechnology

In biotechnology, Imidafenacin Related Compound 4 is part of the formulation of extended-release systems. Such systems improve patient compliance by providing once-a-day dosing regimens, which are more convenient than the traditional immediate-release forms .

Environmental Applications

The environmental applications of Imidafenacin Related Compound 4 include its role in the detection of hydration processes. The compound’s hygroscopic nature and its ability to form different polymorphic forms are studied to predict its behavior in various environmental conditions .

Safety And Hazards

Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . Clinically significant adverse reactions to imidafenacin are acute glaucoma (0.06%), urinary retention (0.03%), and hepatic dysfunction (0.02%) . The most common adverse effects observed with imidafenacin are thirst (37.7%), constipation (13.6%) .

properties

| { "Design of Synthesis Pathway": "The synthesis of Imidafenacin Related Compound 4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-(4-chlorobenzoyl)benzoic acid", "2-(methylamino)ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: 4-(4-chlorobenzoyl)benzoic acid is reacted with 2-(methylamino)ethanol in the presence of sodium hydroxide to produce 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 3: The hydrochloride salt from step 2 is then treated with sodium hydroxide to liberate the free base.", "Step 4: The free base from step 3 is then treated with sodium chloride and water to form a crystalline solid.", "Step 5: The crystalline solid from step 4 is then purified using ethyl acetate to yield Imidafenacin Related Compound 4." ] } | |

CAS RN |

174266-18-3 |

Product Name |

Imidafenacin Related Compound 4 |

Molecular Formula |

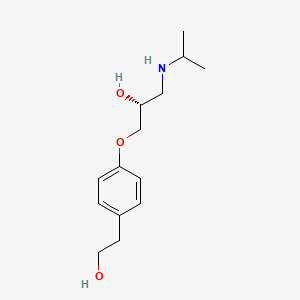

C20H20N2O2 |

Molecular Weight |

320.39 |

Appearance |

Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

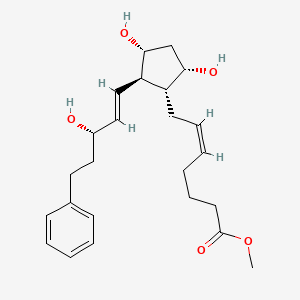

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

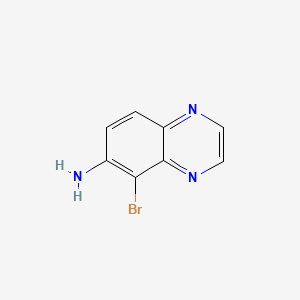

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

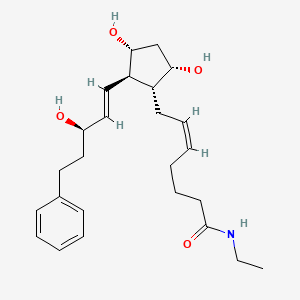

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)